4-methoxy-N-{[4-(4-methoxyphenyl)-5-{[(phenylcarbamoyl)methyl]sulfanyl}-4H-1,2,4-triazol-3-yl]methyl}benzamide
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Overview
Description
4-methoxy-N-{[4-(4-methoxyphenyl)-5-{[(phenylcarbamoyl)methyl]sulfanyl}-4H-1,2,4-triazol-3-yl]methyl}benzamide is a complex organic compound with a molecular formula of C35H32N8O4S2 and a molecular weight of 692.824 This compound is notable for its unique structure, which includes a triazole ring, a methoxyphenyl group, and an anilino-oxoethyl moiety
Preparation Methods
The synthesis of 4-methoxy-N-{[4-(4-methoxyphenyl)-5-{[(phenylcarbamoyl)methyl]sulfanyl}-4H-1,2,4-triazol-3-yl]methyl}benzamide involves multiple stepsThe reaction conditions often require the use of specific reagents and catalysts to ensure the desired product is obtained with high purity and yield .
Industrial production methods for this compound are not well-documented, likely due to its primary use in research settings. the general principles of organic synthesis, such as maintaining an inert atmosphere and controlling reaction temperatures, are applicable.
Chemical Reactions Analysis
4-methoxy-N-{[4-(4-methoxyphenyl)-5-{[(phenylcarbamoyl)methyl]sulfanyl}-4H-1,2,4-triazol-3-yl]methyl}benzamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic substitution reactions can occur, particularly at the anilino-oxoethyl moiety, using reagents like alkyl halides.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols.
Scientific Research Applications
4-methoxy-N-{[4-(4-methoxyphenyl)-5-{[(phenylcarbamoyl)methyl]sulfanyl}-4H-1,2,4-triazol-3-yl]methyl}benzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of 4-methoxy-N-{[4-(4-methoxyphenyl)-5-{[(phenylcarbamoyl)methyl]sulfanyl}-4H-1,2,4-triazol-3-yl]methyl}benzamide involves its interaction with specific molecular targets and pathways. The compound’s triazole ring and anilino-oxoethyl moiety are believed to play crucial roles in its biological activity. These functional groups can interact with enzymes and receptors, potentially inhibiting their activity and leading to therapeutic effects .
Comparison with Similar Compounds
4-methoxy-N-{[4-(4-methoxyphenyl)-5-{[(phenylcarbamoyl)methyl]sulfanyl}-4H-1,2,4-triazol-3-yl]methyl}benzamide can be compared with other similar compounds, such as:
N-({5-[(2-anilino-2-oxoethyl)sulfanyl]-4-methyl-4H-1,2,4-triazol-3-yl}methyl)-4-methylbenzamide: This compound has a similar structure but differs in the substitution pattern on the benzamide moiety.
2-[(2-Anilino-2-oxoethyl)sulfanyl]acetic acid: This compound shares the anilino-oxoethyl moiety but lacks the triazole ring and methoxyphenyl group.
The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical and biological properties that are not present in the similar compounds mentioned above.
Properties
IUPAC Name |
N-[[5-(2-anilino-2-oxoethyl)sulfanyl-4-(4-methoxyphenyl)-1,2,4-triazol-3-yl]methyl]-4-methoxybenzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25N5O4S/c1-34-21-12-8-18(9-13-21)25(33)27-16-23-29-30-26(31(23)20-10-14-22(35-2)15-11-20)36-17-24(32)28-19-6-4-3-5-7-19/h3-15H,16-17H2,1-2H3,(H,27,33)(H,28,32) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZJRGCZBVAUOIA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NCC2=NN=C(N2C3=CC=C(C=C3)OC)SCC(=O)NC4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25N5O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
503.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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